molecular formula C25H21F2N5O3 B2987871 7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021095-72-6

7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one

カタログ番号: B2987871
CAS番号: 1021095-72-6
分子量: 477.472
InChIキー: DVSSTHMRGJRTOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic molecule featuring a pyrazolo[4,3-c]pyridin-3-one core fused with a piperazine-carbonyl moiety substituted with a 2,4-difluorobenzoyl group. This structure combines a rigid aromatic system with a flexible piperazine linker, a design frequently employed in medicinal chemistry to enhance target binding and pharmacokinetic properties.

特性

IUPAC Name

7-[4-(2,4-difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2N5O3/c1-29-14-19(22-20(15-29)25(35)32(28-22)17-5-3-2-4-6-17)24(34)31-11-9-30(10-12-31)23(33)18-8-7-16(26)13-21(18)27/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSSTHMRGJRTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Physicochemical Properties

  • Melting Points: Many analogs (e.g., ) show melting points >300°C, suggesting high thermal stability due to rigid aromatic systems .
  • Solubility: The piperazine moiety may enhance aqueous solubility, while fluorinated benzoyl groups increase logP values, balancing hydrophilicity and lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?

  • Methodological Answer : The pyrazolo[4,3-c]pyridin-3-one scaffold can be synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, in structurally analogous pyrazolo-pyrimidines, cyclocondensation of 1,3-diketones with aminopyrazoles under reflux in acetic acid yields the fused heterocycle . Modifications to the pyrazole ring (e.g., 5-methyl substitution) require careful selection of starting materials, such as 1-phenyl-3-carbonyl pyrazole precursors, to ensure regioselectivity .

Q. How is the piperazine-1-carbonyl moiety introduced into the molecule?

  • Methodological Answer : The piperazine fragment is typically coupled via a carbonyl linker using benzoyl chloride derivatives. Evidence from fluorobenzyl-piperazine synthesis shows that reacting 1-(4-fluorobenzyl)piperazine with substituted benzoyl chlorides in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base achieves efficient acylation . For this compound, 2,4-difluorobenzoyl chloride would be reacted with the piperazine intermediate under inert conditions to minimize hydrolysis .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (e.g., pyrazole C-H at δ 6.8–7.5 ppm) and piperazine N-CH2 groups (δ 2.5–3.5 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (C-N at ~1250 cm⁻¹) .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Methodological Answer : Initial screens should include:

  • Enzyme inhibition assays : Test against kinases or carbonic anhydrases (e.g., hCA I/II) using fluorogenic substrates, given structural similarities to bioactive pyrazolo-pyrimidines .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

  • Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Strategies include:

  • Metabolic stability testing : Use liver microsomes to assess cytochrome P450-mediated degradation .
  • Proteomic profiling : Employ affinity chromatography or thermal shift assays to identify unintended protein targets .
  • Structural optimization : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility while retaining activity .

Q. What strategies mitigate low yields in the final coupling step (piperazine-carbonyl-pyrazole linkage)?

  • Methodological Answer :

  • Catalytic systems : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions in DCM .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing side-product formation .
  • Purification : Employ flash chromatography (silica gel, 10% MeOH/DCM) or recrystallization (Et2O/hexane) to isolate the product .

Q. How does the 2,4-difluorobenzoyl group influence target binding compared to other aryl substituents?

  • Methodological Answer : Fluorine atoms enhance binding via:

  • Electrostatic interactions : Fluorine’s electronegativity stabilizes hydrogen bonds with kinase ATP pockets .
  • Lipophilicity : LogP calculations (e.g., using Molinspiration) show that difluoro substitution improves membrane penetration vs. chlorinated analogs .
  • SAR studies : Compare IC50 values of analogs (e.g., 2-chloro vs. 2,4-difluoro) in enzyme inhibition assays to quantify substituent effects .

Q. What computational methods predict the compound’s binding mode to tyrosine kinases?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB: 1M17) to model interactions. Focus on the pyrazolo-pyridinone core’s fit into the hydrophobic pocket .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the difluorobenzoyl group and kinase residues (e.g., Lys745 in EGFR) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for similar compounds?

  • Analysis : Variability stems from:

  • Reagent purity : Impure benzoyl chlorides (e.g., hydrolyzed to carboxylic acids) reduce coupling efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than DCM in moisture-sensitive reactions .
  • Workup protocols : Rapid quenching vs. gradual neutralization affects byproduct formation (e.g., diacylated piperazine) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。